

4-chloro-3-methyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B3417579

[Get Quote](#)

An In-depth Technical Guide to **4-chloro-3-methyl-1H-pyrazole**

Abstract

This technical guide provides a comprehensive overview of **4-chloro-3-methyl-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, synthesis methodologies, and its role as a versatile building block for complex pharmaceutical agents. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, emphasizing the rationale behind experimental procedures and the compound's potential in developing novel therapeutics.

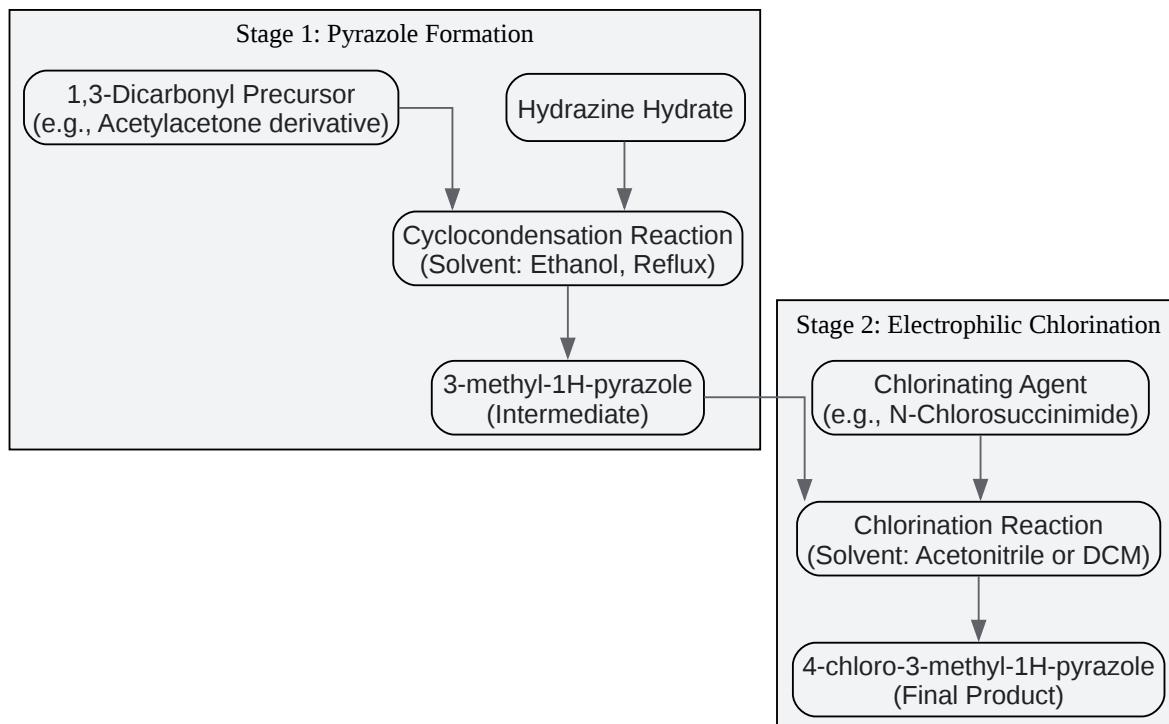
Core Compound Properties and Identification

4-chloro-3-methyl-1H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 3-position, makes it a valuable intermediate for further functionalization.

Table 1: Physicochemical and Identification Data

Property	Value	Source
Molecular Formula	C ₄ H ₅ ClN ₂	[1]
Molecular Weight	116.55 g/mol	[1] [2]
CAS Number	1092682-87-5	[1] [3]
Canonical SMILES	CC1=NNC=C1Cl	N/A
InChI Key	PGNUBDXGTOZIHC-UHFFFAOYSA-N	[2]
Appearance	Expected to be a solid at room temperature	General Knowledge
Hazard Class	Irritant	[1]

Synthesis and Mechanistic Insights


The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The general approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For **4-chloro-3-methyl-1H-pyrazole**, a logical synthetic pathway involves the formation of 3-methyl-1H-pyrazole followed by regioselective chlorination.

Synthetic Workflow

The two-stage process is preferred for its efficiency and control over regiochemistry.

- Stage 1: Pyrazole Ring Formation: The reaction of acetylacetone with hydrazine hydrate provides the 3,5-dimethyl-1H-pyrazole intermediate. A more direct route to the 3-methyl-1H-pyrazole core can be achieved using a more specialized starting material, but the principle of cyclocondensation remains the same.
- Stage 2: Electrophilic Chlorination: The formed pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for this reaction. A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfonyl chloride (SO₂Cl₂), is introduced to yield the final product. The choice of chlorinating agent is critical; NCS is often preferred for its milder reaction conditions and higher selectivity, minimizing the formation of dichlorinated byproducts.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-chloro-3-methyl-1H-pyrazole**.

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Rimonabant, and various kinase inhibitors used in oncology.^{[4][5]} Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.^{[4][6][7]}

4-chloro-3-methyl-1H-pyrazole serves as a key building block for creating libraries of more complex molecules. The chlorine atom at the C4 position is not merely a static feature; it is a versatile functional handle. It can be displaced via nucleophilic aromatic substitution or serve as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.

Role as a Pharmaceutical Intermediate

- Scaffold for Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif in ATP-competitive kinase inhibitors, a major class of anticancer drugs.[6] The substituents at the 3, 4, and 5 positions can be modified to achieve selectivity and potency against specific kinases.
- Development of Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]
- Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are used in agriculture as herbicides and insecticides, demonstrating the versatility of this chemical class.[8]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a representative, self-validating protocol for the synthesis of **4-chloro-3-methyl-1H-pyrazole**.

Objective: To synthesize **4-chloro-3-methyl-1H-pyrazole** from 3-methyl-1H-pyrazole via electrophilic chlorination.

Materials:

- 3-methyl-1H-pyrazole (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.05 eq)
- Acetonitrile (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Protocol:

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole (1.0 eq).
 - Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of pyrazole).
 - Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition:
 - In a separate container, dissolve N-Chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.
 - Add the NCS solution dropwise to the cooled pyrazole solution over 20-30 minutes. The slow addition is crucial to control the reaction exotherm and prevent over-chlorination.
- Reaction Monitoring:
 - Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). A 3:1 Hexanes:Ethyl Acetate solvent system is a good starting point for TLC analysis.
- Workup and Extraction:

- Once the reaction is complete, quench by adding saturated aqueous NaHCO_3 to neutralize any acidic byproducts.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of acetonitrile).
- Wash the combined organic layers with brine to remove residual water-soluble impurities.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

- Purification:
 - Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate.
 - Combine the fractions containing the pure product and concentrate under reduced pressure to yield **4-chloro-3-methyl-1H-pyrazole** as a solid.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Table 2: Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the methyl protons (singlet, ~2.2 ppm), the C5 proton (singlet, ~7.5 ppm), and the N-H proton (broad singlet, variable chemical shift).[9][10]
¹³ C NMR	Resonances for the methyl carbon, and three distinct aromatic carbons of the pyrazole ring.
Mass Spec (MS)	A molecular ion peak (M ⁺) showing a characteristic M/M+2 isotopic pattern of ~3:1, confirming the presence of a single chlorine atom.[11]
Infrared (IR)	Characteristic peaks for N-H stretching (~3100-3300 cm ⁻¹) and C=N/C=C stretching in the aromatic region (~1400-1600 cm ⁻¹).[12]

Conclusion

4-chloro-3-methyl-1H-pyrazole is a fundamentally important heterocyclic compound with significant utility in the field of drug discovery. Its straightforward synthesis and the versatile reactivity of its chloro-substituent make it an ideal starting point for the development of novel, biologically active molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-3-METHYL-1H-PYRAZOLE CAS#: 1092682-87-5 [m.chemicalbook.com]

- 2. 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5 [chemicalbook.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbino.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. heteroletters.org [heteroletters.org]
- To cite this document: BenchChem. [4-chloro-3-methyl-1H-pyrazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3417579#4-chloro-3-methyl-1h-pyrazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com